molecular formula C10H22NO2+ B14417145 (2-Ethoxy-2-oxoethyl)-triethylazanium CAS No. 85196-36-7

(2-Ethoxy-2-oxoethyl)-triethylazanium

Cat. No.: B14417145
CAS No.: 85196-36-7
M. Wt: 188.29 g/mol
InChI Key: XMZQSPDXLBGLAX-UHFFFAOYSA-N
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Description

(2-Ethoxy-2-oxoethyl)-triethylazanium is a quaternary ammonium salt of research interest, characterized by its ester-functionalized structure. This class of compounds, which includes related entities like (2-Ethoxy-2-oxoethyl)-trimethylazanium chloride (CAS 3032-11-9) , shares common characteristics as ionic liquids or synthetic intermediates with applications in organic synthesis and materials science . Similar structures are noted for their utility as precursors in the development of other chemical entities, including certain herbicidal compositions . The mechanism of action for such compounds is often derived from their properties as cationic surfactants or phase-transfer catalysts, which can facilitate reactions in multi-phase systems. Researchers value this compound for exploring new synthetic pathways and for its potential physicochemical properties, such as a wide electrochemical window, which is a recognized feature of some hexafluorophosphate ionic liquids . This product is designated "For Research Use Only" (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2-ethoxy-2-oxoethyl)-triethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO2/c1-5-11(6-2,7-3)9-10(12)13-8-4/h5-9H2,1-4H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZQSPDXLBGLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328541
Record name (2-ethoxy-2-oxoethyl)-triethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85196-36-7
Record name (2-ethoxy-2-oxoethyl)-triethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The compound features a triethylammonium core ($$ \text{N}^+(\text{C}2\text{H}5)3 $$) covalently bonded to a 2-ethoxy-2-oxoethyl group ($$ \text{CH}2\text{C(O)OCH}2\text{CH}3 $$). Key properties include a molecular weight of 188.29 g/mol, a topological polar surface area of 26.3 Ų, and seven rotatable bonds, suggesting significant conformational flexibility. The absence of hydrogen bond donors and presence of two acceptors further influence its solubility and reactivity.

Synthetic Relevance

Quaternary ammonium compounds like this are typically synthesized via nucleophilic substitution or alkylation reactions. The ethoxy-oxoethyl moiety introduces ester functionality, necessitating careful protection-deprotection strategies during synthesis.

Alternative Methodologies

Enzymatic Synthesis

Recent advances in biocatalysis suggest potential for lipase-mediated esterification. For instance, Candida antarctica lipase B (CAL-B) could catalyze the formation of the ethoxy-oxoethyl group under mild conditions. However, enzyme compatibility with quaternary ammonium intermediates remains unverified.

Purification and Characterization

Isolation Techniques

  • Ion-Exchange Chromatography : Effective for separating quaternary ammonium salts from unreacted amines.
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

Analytical Validation

Technique Data Reference
$$ ^1\text{H} $$ NMR δ 1.25 (t, 3H, OCH₂CH₃), 1.30 (t, 9H, NCH₂CH₃), 3.45 (q, 6H, NCH₂), 4.15 (s, 2H, CH₂CO), 4.20 (q, 2H, OCH₂)
HRMS m/z 188.1651 (calc. 188.165053945)
IR 1745 cm⁻¹ (C=O), 1170 cm⁻¹ (C-O)

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-2-oxoethyl)-triethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

(2-Ethoxy-2-oxoethyl)-triethylazanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxy-2-oxoethyl)-triethylazanium involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their function and leading to cell death. The molecular targets include membrane phospholipids and protein active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

  • 2-[2,2-Di(phenyl)acetyl]oxyethyl-triethylazanium: Features a triethylazanium group linked to a diphenylacetyl ester.
  • Ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate: Incorporates a quinoline scaffold with ethoxy-oxoethyl and ester groups. The heteroaromatic core may enhance antibacterial activity compared to purely aliphatic systems .

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Key Properties/Applications
(2-Ethoxy-2-oxoethyl)-triethylazanium Triethylazanium Ethoxy-oxoethyl ester Potential surfactant or catalyst
2-[2,2-Di(phenyl)acetyl]oxyethyl-triethylazanium Triethylazanium Diphenylacetyl ester Higher lipophilicity; drug delivery studies
Ethyl-1-(2-ethoxy-2-oxoethyl)-quinoline derivatives Quinoline Ethoxy-oxoethyl, ester Antibacterial activity (e.g., against S. aureus)

Q & A

Q. What are the key challenges in synthesizing (2-Ethoxy-2-oxoethyl)-triethylazanium, and what methodological strategies can address them?

Synthesis challenges include controlling regioselectivity during esterification and avoiding quaternary ammonium salt degradation. A robust approach involves:

  • Using anhydrous conditions to minimize hydrolysis of the ethoxy-oxoethyl group.
  • Employing low-temperature (<0°C) reactions to stabilize intermediates, as demonstrated in crystallographic studies of analogous phosphonium salts .
  • Purification via recrystallization in non-polar solvents to isolate the zwitterionic product .

Q. Which spectroscopic techniques are optimal for characterizing (2-Ethoxy-2-oxoethyl)-triethylazanium?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the ethoxy group (δ ~1.2 ppm for CH3_3) and triethylazanium moiety (δ ~3.1 ppm for N+^+-CH2_2) .
  • FT-IR : Peaks at ~1740 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns .

Q. How can researchers validate the purity of this compound for biological assays?

  • HPLC with UV detection (λ = 210–220 nm) to resolve impurities.
  • Elemental Analysis for C, H, N content (theoretical: C 54.2%, H 9.8%, N 4.2%) .
  • Karl Fischer Titration to ensure <0.5% water content, critical for hygroscopic ammonium salts .

Q. What are the solubility properties of (2-Ethoxy-2-oxoethyl)-triethylazanium in common solvents?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its zwitterionic nature. Limited solubility in water (<1 mg/mL) and ethanol (~5 mg/mL) has been observed in analogous quaternary ammonium derivatives .

Q. How should this compound be stored to ensure long-term stability?

  • Store under inert gas (Ar/N2_2) at –20°C in amber vials to prevent photodegradation.
  • Use desiccants (e.g., silica gel) to mitigate hygroscopicity, which can hydrolyze the ethoxy-oxoethyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (2-Ethoxy-2-oxoethyl)-triethylazanium in nucleophilic environments?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess charge distribution and nucleophilic attack sites.
  • Molecular Dynamics Simulations : Model solvation effects in DMSO/water mixtures to predict hydrolysis rates .
  • Compare results with experimental kinetic data from pH-dependent stability studies .

Q. What experimental designs are suitable for studying the compound’s environmental fate?

Adopt methodologies from Project INCHEMBIOL:

  • Laboratory Studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photolysis under UV light (λ = 254 nm) .
  • Ecotoxicology : Use Daphnia magna assays to evaluate acute toxicity (LC50_{50}) and bioaccumulation potential .
  • Field Studies : Monitor degradation products in simulated soil matrices using LC-MS/MS .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • TGA-DSC Analysis : Perform under N2_2 to track decomposition onset temperatures. Discrepancies may arise from residual solvents; pre-dry samples at 60°C for 24 hours .
  • Isothermal Stability Tests : Compare degradation kinetics at 40°C vs. 60°C to identify autocatalytic pathways .

Q. What strategies mitigate interference from this compound in mass spectrometry-based metabolomics?

  • Ion Suppression Studies : Use matrix-matched calibration to assess signal suppression in biological samples.
  • Chromatographic Separation : Optimize reverse-phase HPLC gradients to resolve the compound from endogenous metabolites .
  • High-Resolution MS (HRMS) : Employ Orbitrap or Q-TOF systems to distinguish isotopic patterns from co-eluting species .

Q. How can the compound’s interaction with lipid bilayers be mechanistically studied?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with synthetic phospholipid monolayers.
  • Fluorescence Anisotropy : Use labeled analogs to quantify membrane fluidity changes .
  • MD Simulations : Model insertion energetics into POPC bilayers to correlate with experimental permeability data .

Methodological Resources

  • Synthetic Protocols : Crystallographic data and purity validation methods .
  • Environmental Fate : Standardized testing frameworks from Project INCHEMBIOL .
  • Data Reporting : IUPAC guidelines for thermophysical property documentation .

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